methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
The compound methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a structurally complex molecule featuring:
- A pyran core with a (5Z)-ethylidene substituent.
- Two glycosidic oxan (pyranose) rings: one substituted with a 4-hydroxyphenethoxy group and the other with hydroxymethyl and hydroxyl groups.
- An ester linkage at the 3-position of the pyran ring.
Classified as a terpene glycoside due to its prenol-like structure and sugar moieties , this compound’s bioactivity may be influenced by its glycosylation pattern and aromatic substituents.
Properties
Molecular Formula |
C31H42O17 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3- |
InChI Key |
STKUCSFEBXPTAY-XFQLMFQHSA-N |
Isomeric SMILES |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Biological Activity
Methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure featuring multiple hydroxyl groups and ether linkages that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 686.24 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances radical scavenging capabilities, which can mitigate oxidative stress in biological systems. A study demonstrated that related compounds effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting potential protective effects against oxidative damage in cells.
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings imply that methyl (5Z)-5-ethylidene may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The structural features of the compound may also confer antimicrobial properties. Preliminary studies indicate that compounds with similar configurations exhibit activity against a range of pathogens, including bacteria and fungi. This activity is hypothesized to arise from the disruption of microbial cell membranes or interference with metabolic processes.
Case Study 1: Antioxidant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of structurally related compounds. The results indicated a significant reduction in lipid peroxidation in cell cultures treated with these compounds, highlighting their potential as therapeutic agents in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on a related compound demonstrated its ability to inhibit NF-kB activation in macrophages, leading to decreased production of inflammatory mediators. This study suggests that methyl (5Z)-5-ethylidene may modulate immune responses and could be beneficial in managing autoimmune disorders.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antioxidant Activity | Significant reduction in ROS levels; potential for neuroprotective effects. |
| International Journal of Inflammation | Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6; modulation of NF-kB pathway. |
| Journal of Antimicrobial Agents | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for drug development. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound
A closely related analog (methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate) differs in the phenyl substituent (3,4-dihydroxyphenyl vs. 4-hydroxyphenyl).
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
While structurally distinct (thiazolopyrimidine core), this compound shares ester functionalities and aromatic substituents. The trimethoxybenzylidene group contributes to lipophilicity, contrasting with the target compound’s hydrophilic glycosides. Its synthesis yield (78%) suggests moderate efficiency under reflux conditions .
Tetrahydroxytetrahydro-2H-pyran-2-carboxylate ()
A simpler pyran derivative with four hydroxyl groups and an ester. Its high synthesis yield (90%) highlights the efficiency of sodium methoxide-mediated reactions, but its lack of glycosylation limits bioavailability compared to the target compound .
Functional Group and Physicochemical Comparisons
Hypothesized Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
